molecular formula C18H14OS B14330880 1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one CAS No. 110144-97-3

1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one

Cat. No.: B14330880
CAS No.: 110144-97-3
M. Wt: 278.4 g/mol
InChI Key: YYADEJPGNKSIDC-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one is an organic compound that features a naphthalene ring and a phenylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 2-naphthaldehyde with thiophenol in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Oxidizing Agent: Hydrogen peroxide or other suitable oxidants

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions on the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

    Substituted Naphthalenes: Formed from substitution reactions

Scientific Research Applications

1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-yl)-2-(phenylsulfanyl)ethan-1-one
  • 1-(Naphthalen-2-yl)-2-(phenylthio)ethan-1-one
  • 1-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-one

Uniqueness

1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one is unique due to the specific positioning of the naphthalene and phenylsulfanyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

110144-97-3

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-naphthalen-2-yl-2-phenylsulfanylethanone

InChI

InChI=1S/C18H14OS/c19-18(13-20-17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-12H,13H2

InChI Key

YYADEJPGNKSIDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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